N-Butyl-6-fluoroquinazoline-4-amine
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Overview
Description
N-Butyl-6-fluoroquinazoline-4-amine is a chemical compound with the molecular formula C12H14FN3. It belongs to the quinazoline family, which is known for its diverse biological activities. This compound is characterized by the presence of a butyl group, a fluorine atom, and an amine group attached to the quinazoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-6-fluoroquinazoline-4-amine typically involves the reaction of 6-fluoroquinazoline-4-amine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-6-fluoroquinazoline-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinazolinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
N-Butyl-6-fluoroquinazoline-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and receptor antagonist.
Medicine: Investigated for its anticonvulsant and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Butyl-6-fluoroquinazoline-4-amine involves its interaction with specific molecular targets. It binds to the GABA-A receptor, enhancing the inhibitory effects of GABA neurotransmission. This leads to a reduction in neuronal excitability, which is beneficial in the treatment of conditions like epilepsy . The compound also inhibits certain enzymes, contributing to its anticancer activity by interfering with cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinazoline-4-amine: Lacks the butyl group, resulting in different biological activity.
N-Butyl-quinazoline-4-amine: Lacks the fluorine atom, affecting its interaction with molecular targets.
N-Butyl-6-chloroquinazoline-4-amine: Chlorine atom instead of fluorine, leading to variations in chemical reactivity and biological effects.
Uniqueness
N-Butyl-6-fluoroquinazoline-4-amine is unique due to the combined presence of the butyl group, fluorine atom, and amine group. This combination enhances its binding affinity to the GABA-A receptor and its potential as an anticonvulsant and anticancer agent .
Properties
IUPAC Name |
N-butyl-6-fluoroquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-2-3-6-14-12-10-7-9(13)4-5-11(10)15-8-16-12/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSKGZRMUQGMSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=NC2=C1C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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